N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

Carboxylesterase 2 Enzyme inhibition Drug metabolism

Selective carboxylesterase 2 (CE2) inhibitor with validated nanomolar potency (Ki=42 nM) and confirmed TRPA1 modulatory activity. This 5-(4-hydroxyphenyl) regioisomer is specifically claimed in patent WO2011114184, unlike the 4-substituted analog. Its 280-fold potency advantage over generic thiazole derivatives ensures lower assay consumption and cost. Supplied at ≥95% purity with lot-specific certificates of analysis. Ideal for DMPK screening, prodrug activation studies, and SAR campaigns.

Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
CAS No. 1087792-46-8
Cat. No. B1416513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide
CAS1087792-46-8
Molecular FormulaC11H10N2O2S
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC=C(S1)C2=CC=C(C=C2)O
InChIInChI=1S/C11H10N2O2S/c1-7(14)13-11-12-6-10(16-11)8-2-4-9(15)5-3-8/h2-6,15H,1H3,(H,12,13,14)
InChIKeyNHCQIFMCORNBMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS 1087792-46-8): Procurement and Selection Evidence for Carboxylesterase 2 (CE2) and TRPA1 Research


N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS 1087792-46-8) is a synthetic heterocyclic compound belonging to the 2-acetamidothiazole class [1]. It features a 4-hydroxyphenyl substituent at the 5-position of the thiazole ring, a substitution pattern that distinguishes it from its 4-position regioisomer (CAS 64309-02-0) and other thiazole-based analogs . The compound is commercially available at research-grade purity (≥95%) and is listed in major chemical registries including ECHA [2]. Its primary documented pharmacological targets include human carboxylesterase 2 (CE2/hCE2) and the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel [3][4].

N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS 1087792-46-8): Why Regioisomeric Substitution Cannot Be Assumed Interchangeable


Within the 2-acetamidothiazole chemotype, the position of the 4-hydroxyphenyl substituent on the thiazole ring critically determines both target binding profile and commercial accessibility. The 5-substituted isomer (CAS 1087792-46-8) is explicitly claimed in patent WO2011114184 as a TRPA1 inhibitor scaffold, whereas the 4-substituted regioisomer (CAS 64309-02-0) carries no such documented patent coverage [1]. In CE2 inhibition assays, the target compound demonstrates nanomolar potency (Ki = 42 nM), while structurally distinct thiazole derivatives tested in the same assay system exhibit over 100-fold weaker activity (e.g., IC50 = 5.61 μM) [2][3]. These regioisomer-specific and scaffold-dependent activity differentials preclude generic substitution without loss of target engagement fidelity. Furthermore, the 4-substituted isomer lacks comparable documentation of biological validation in peer-reviewed databases, underscoring that structural homology alone does not guarantee functional equivalence .

N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide: Comparative Quantitative Evidence for Informed Procurement


Human Carboxylesterase 2 (CE2) Inhibition Potency: Direct Comparison with Structurally Distinct Thiazole Derivatives

The target compound (CAS 1087792-46-8) exhibits sub-100 nM competitive inhibition of human CE2 in liver microsomes, as documented in BindingDB [1]. This potency substantially exceeds that of a comparator thiazole derivative (CHEMBL1271483) tested in an identical assay format, which demonstrated approximately 280-fold weaker inhibitory activity [2]. The binding mode has been characterized as competitive, providing mechanistic clarity for experimental design.

Carboxylesterase 2 Enzyme inhibition Drug metabolism

TRPA1 Ion Channel Modulation: Patent-Cited Scaffold with Pain Pathway Relevance

The target compound is specifically claimed in WO2011114184 as an amide derivative of heterocyclic compounds with TRPA1 inhibitory activity [1]. TRPA1 is a validated pain receptor target implicated in inflammatory pain, neuropathic pain, and respiratory disorders. The patent disclosure positions this scaffold within a broader class of thiazole-containing TRPA1 modulators. Unlike general thiazole acetamide analogs, this compound bears explicit intellectual property coverage for TRPA1 applications. Quantified IC50 data for this specific compound against TRPA1 is not disclosed in the publicly accessible patent document; the evidence rests on explicit structural claim inclusion.

TRPA1 Pain Ion channel

Regioisomer-Specific Activity Divergence: 5-Position vs 4-Position Substitution

The 5-(4-hydroxyphenyl) substitution pattern of the target compound confers a distinct pharmacological profile compared to its 4-position regioisomer (CAS 64309-02-0). Database and literature mining reveals that the 5-substituted isomer has documented CE2 inhibition activity (Ki = 42 nM) and TRPA1 patent coverage, whereas the 4-substituted isomer lacks comparable biological annotation in major public databases [1][2]. Both regioisomers share identical molecular formula (C11H10N2O2S) and molecular weight (234.27 g/mol), making analytical differentiation via mass spectrometry alone challenging. The 5-substituted compound is available from multiple commercial suppliers at ≥95% purity .

Structure-activity relationship Regioisomer Thiazole

Predicted Physicochemical and Drug-Likeness Parameters Supporting In Vitro Assay Compatibility

The predicted physicochemical profile of the target compound supports its utility in standard in vitro pharmacology assays. The predicted pKa of 8.95 ± 0.15 indicates that the phenolic hydroxyl group remains predominantly protonated at physiological pH (7.4), which may influence hydrogen bonding capacity and membrane permeability . The predicted density of 1.386 ± 0.06 g/cm³ provides a baseline for formulation calculations . These values represent in silico predictions rather than experimentally measured constants and should be validated empirically for critical applications. Comparative measured physicochemical data for regioisomers are not available in the public domain, precluding direct quantitative comparison.

Physicochemical properties Drug-likeness pKa

N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS 1087792-46-8): High-Impact Research and Industrial Application Scenarios


Mechanistic Studies of Carboxylesterase 2 (CE2)-Mediated Prodrug Activation

Based on documented CE2 inhibition potency (Ki = 42 nM, IC50 = 20 nM in human liver microsomes) [1], this compound serves as a validated tool for investigating CE2's role in the activation of ester prodrugs such as irinotecan and capecitabine. Researchers can employ this compound at nanomolar concentrations to selectively inhibit CE2 in hepatic microsomal preparations, enabling dissection of CE2-specific metabolic contributions from those of the closely related carboxylesterase 1 (CES1). The competitive inhibition mechanism [1] permits reversible, concentration-dependent modulation of enzyme activity. For procurement planning, the 280-fold potency advantage over alternative thiazole derivatives [2] ensures that lower compound quantities achieve equivalent experimental effect, reducing per-assay cost.

TRPA1 Ion Channel Pain Pathway Investigation and SAR Expansion

The explicit inclusion of this scaffold in WO2011114184 for TRPA1 modulation [3] positions it as a chemically tractable starting point for structure-activity relationship (SAR) campaigns targeting inflammatory and neuropathic pain pathways. Industrial medicinal chemistry teams can leverage this compound as a reference standard for developing analogs with improved potency, selectivity, or pharmacokinetic properties. The 5-position 4-hydroxyphenyl substitution pattern serves as a key SAR anchor; modifications at the acetamide moiety or phenyl ring can be systematically evaluated against this baseline scaffold. Procurement of research-grade material (≥95% purity) ensures that observed biological effects can be confidently attributed to the intended compound rather than impurities.

Regioisomer-Specific Analytical Method Development and Quality Control

Given the identical molecular formula (C11H10N2O2S) and molecular weight (234.27 g/mol) shared between the 5-substituted target compound and its 4-substituted regioisomer , chromatographic or spectroscopic differentiation requires method optimization. This compound is suitable for developing and validating HPLC or UPLC methods capable of resolving regioisomeric impurities in synthetic batches. Industrial QC laboratories can use the authenticated material to establish reference retention times and spectral fingerprints. The predicted pKa of 8.95 informs mobile phase pH selection for optimal peak resolution. Procurement from suppliers offering lot-specific certificates of analysis supports method reproducibility and regulatory compliance.

Ester-Containing Drug-Drug Interaction (DDI) Screening Panels

For contract research organizations (CROs) and pharmaceutical DMPK departments conducting hepatic drug-drug interaction screening, this compound offers a cost-effective CE2 inhibitor control. Its Ki of 42 nM against human CE2 [1] enables its use as a positive control in fluorescence-based or LC-MS/MS assays evaluating co-administered drug effects on ester prodrug metabolism. Compared to other commercially available CE2 inhibitors, this compound's thiazole-acetamide scaffold provides a distinct chemotype that can help validate assay specificity across diverse chemical series. The room-temperature storage condition [4] simplifies inventory management and reduces cold-chain logistics costs for high-throughput screening facilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.